1-Carbaoxytocin, 1-butanoic acid- (9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Carbaoxytocin, 1-butanoic acid- (9CI) is a synthetic analogue of oxytocin, a hormone that plays a crucial role in childbirth and lactation. This compound is designed to mimic the effects of oxytocin, particularly in inducing uterine contractions. It is commonly used in medical settings to control postpartum hemorrhage and to manage uterine atony .

Métodos De Preparación

The synthesis of 1-Carbaoxytocin, 1-butanoic acid- (9CI) involves several steps, starting with the protection of functional groups, followed by peptide bond formation, and finally, deprotection and purification. The industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the process is carried out under an inert atmosphere to prevent oxidation .

Análisis De Reacciones Químicas

1-Carbaoxytocin, 1-butanoic acid- (9CI) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atom in the peptide chain, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be used to convert disulfide bonds to thiols.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amide bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).

Aplicaciones Científicas De Investigación

Medical Applications

Postpartum Hemorrhage Prevention

Carbetocin is primarily used to prevent postpartum hemorrhage (PPH), a severe complication that can occur after childbirth. It is particularly effective when administered immediately following cesarean sections. Studies have shown that Carbetocin can significantly reduce the need for additional oxytocics compared to traditional oxytocin treatments. For instance, a study indicated that only 33.5% of women receiving Carbetocin required further oxytocic intervention compared to 45.5% in the oxytocin group, demonstrating a relative risk reduction of 0.74 .

Heat-Stable Formulation

A notable advancement in the application of Carbetocin is the development of a heat-stable formulation that does not require refrigeration. This formulation has been shown to be as effective as oxytocin in preventing PPH, making it particularly beneficial in low-resource settings where cold chain storage is unreliable . The World Health Organization's studies involving nearly 30,000 women highlighted the potential of this formulation to save thousands of lives in regions where access to medical supplies is limited .

Biochemical Properties and Mechanism of Action

Carbetocin acts as an agonist at peripheral oxytocin receptors, primarily affecting the myometrium during childbirth. Its mechanism involves inducing uterine contractions and promoting uterine involution post-delivery. Research indicates that Carbetocin has a longer half-life (approximately 40 minutes) compared to oxytocin, which allows for sustained action with a single-dose administration .

Research Applications

Anti-inflammatory Effects

Beyond obstetric applications, Carbetocin has been studied for its potential anti-inflammatory effects. Butanoic acid, a component of Carbetocin, has been linked to inhibition of histone deacetylases (HDACs), which play a role in regulating gene expression related to inflammation . This suggests that Carbetocin may have broader therapeutic implications in managing inflammatory conditions.

Potential in Cancer Treatment

Research into butanoic acid has shown promise in cancer treatment, particularly colorectal cancer. It has been observed to inhibit the growth of colorectal tumor cells while promoting the proliferation of healthy colonic epithelial cells . This dual action positions butanoic acid as a candidate for further investigation in cancer therapeutics.

Case Studies

-

Intravenous Carbetocin vs. Uterine Tourniquet

- A randomized clinical trial compared intravenous Carbetocin with uterine tourniquet techniques during open myomectomy surgeries. Results indicated that patients receiving Carbetocin experienced significantly less blood loss compared to those using the tourniquet method . This underscores the effectiveness of Carbetocin not only in obstetrics but also in surgical settings requiring hemostatic control.

-

Effectiveness Across Delivery Methods

- A systematic review involving multiple studies assessed the efficacy of Carbetocin across different delivery methods (cesarean vs. vaginal). The analysis revealed that while Carbetocin significantly reduced the need for additional uterotonics during cesarean sections, its effects were less pronounced for vaginal deliveries . This highlights the need for tailored approaches based on delivery type when utilizing this compound.

Mecanismo De Acción

1-Carbaoxytocin, 1-butanoic acid- (9CI) exerts its effects by binding to oxytocin receptors present on the smooth musculature of the uterus. This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus increases during pregnancy, reaching a peak at the time of delivery .

Comparación Con Compuestos Similares

1-Carbaoxytocin, 1-butanoic acid- (9CI) is similar to other oxytocin analogues such as carbetocin and desamino-oxytocin. it is unique in its structural modifications, which enhance its stability and reduce its susceptibility to enzymatic degradation. Similar compounds include:

Carbetocin: Another oxytocin analogue used to control postpartum hemorrhage.

Desamino-oxytocin: A modified form of oxytocin with increased resistance to enzymatic degradation.

Propiedades

Número CAS |

20576-70-9 |

|---|---|

Fórmula molecular |

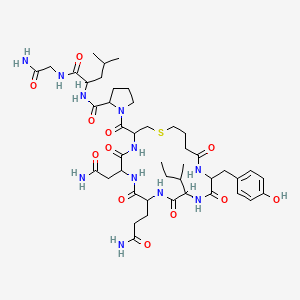

C44H67N11O12S |

Peso molecular |

974.1 g/mol |

Nombre IUPAC |

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C44H67N11O12S/c1-5-24(4)37-43(66)50-27(14-15-33(45)57)39(62)51-30(20-34(46)58)40(63)53-31(22-68-17-7-9-36(60)49-29(41(64)54-37)19-25-10-12-26(56)13-11-25)44(67)55-16-6-8-32(55)42(65)52-28(18-23(2)3)38(61)48-21-35(47)59/h10-13,23-24,27-32,37,56H,5-9,14-22H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,60)(H,50,66)(H,51,62)(H,52,65)(H,53,63)(H,54,64) |

Clave InChI |

UBZUWPDBCILNBN-QWBGDHHCSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Oxytocin, deamino-1-carba-; Deamino-1-carbaoxytocin. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.